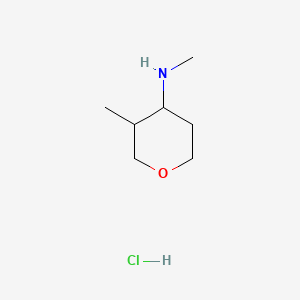![molecular formula C12H13NO3 B13521829 2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)
2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine with a halogenated benzene derivative.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be done through a Friedel-Crafts acylation reaction, where the phenyl group is acylated with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydroxy derivatives of the acetic acid moiety.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It serves as a model compound in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy modification and incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The phenyl group provides additional interactions through π-π stacking or hydrophobic effects, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetic acid: Similar structure but with a piperidine ring instead of pyrrolidine.
2-Oxo-2-[4-(morpholin-1-yl)phenyl]acetic acid: Contains a morpholine ring, offering different electronic and steric properties.
2-Oxo-2-[4-(pyrrolidin-1-yl)benzyl]acetic acid: Variation in the position of the acetic acid moiety.
Uniqueness
2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it a valuable scaffold for the design of new compounds with tailored biological activities.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-oxo-2-(4-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H13NO3/c14-11(12(15)16)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16) |
InChI Key |
XGQIBESALYHNMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






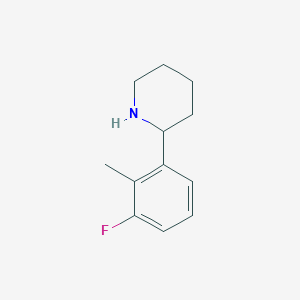

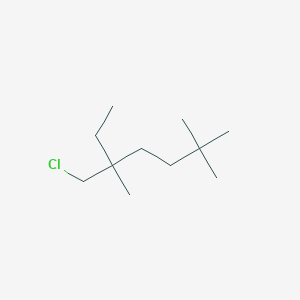
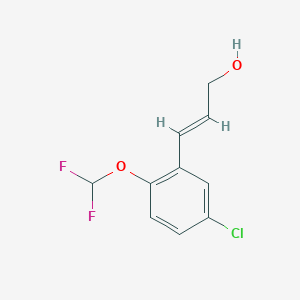
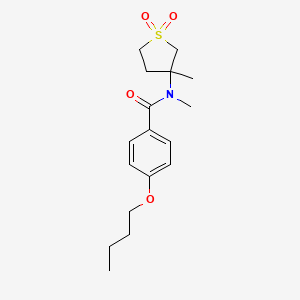
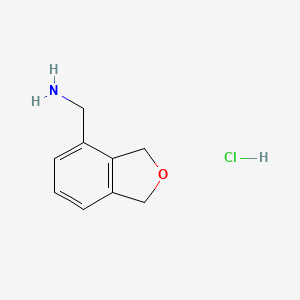
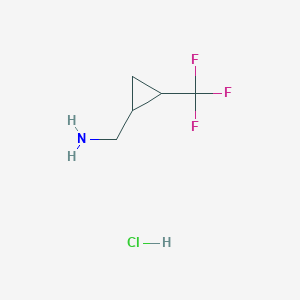
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
